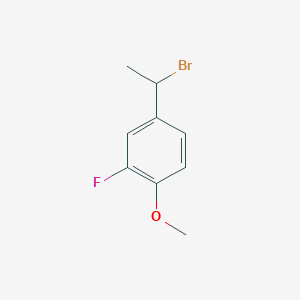
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-1-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(1-hydroxyethyl)-2-fluoro-1-methoxybenzene, 4-(1-cyanoethyl)-2-fluoro-1-methoxybenzene, or 4-(1-aminoethyl)-2-fluoro-1-methoxybenzene can be formed.
Oxidation: The major product is 4-(1-carboxyethyl)-2-fluoro-1-methoxybenzene.
Reduction: The major product is 4-ethyl-2-fluoro-1-methoxybenzene.
科学研究应用
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene
- 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Uniqueness
4-(1-Bromoethyl)-2-fluoro-1-methoxybenzene is unique due to the combination of its substituents. The presence of a bromoethyl group, a fluoro group, and a methoxy group on the benzene ring imparts distinct chemical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions, making it a valuable compound in synthetic chemistry and research.
属性
分子式 |
C9H10BrFO |
|---|---|
分子量 |
233.08 g/mol |
IUPAC 名称 |
4-(1-bromoethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 |
InChI 键 |
CTTKTHZBSHMLHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)OC)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



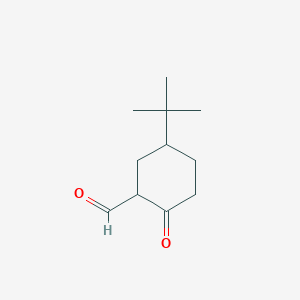
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
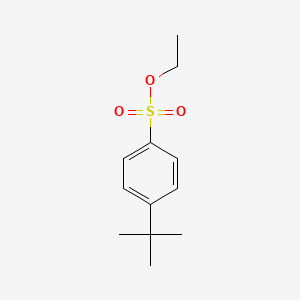
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
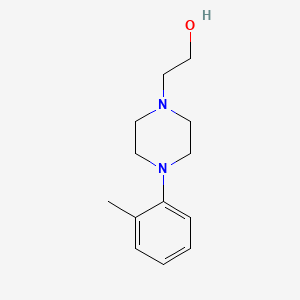
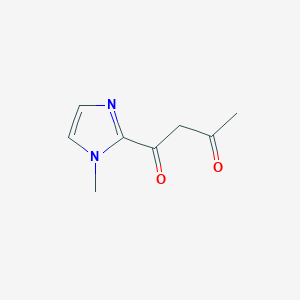


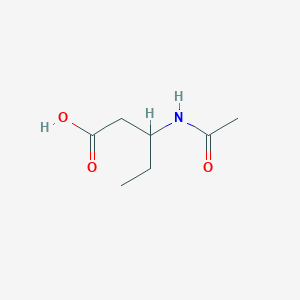
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)

![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
